molecular formula C21H22O3 B14396499 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione CAS No. 88311-29-9

5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione

Cat. No.: B14396499
CAS No.: 88311-29-9
M. Wt: 322.4 g/mol
InChI Key: RZSFAAADKZKEOH-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione is an organic compound that features a cyclohexane-1,3-dione core substituted with a benzyloxy group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the phenyl ring.

    Cyclohexane-1,3-dione Formation: The cyclohexane-1,3-dione core can be synthesized through a Claisen condensation reaction involving esters or ketones.

    Final Coupling: The benzyloxy intermediate is then coupled with the cyclohexane-1,3-dione core under appropriate conditions, often involving a base catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyclohexane-1,3-dione core can be reduced to form cyclohexane derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the cyclohexane-1,3-dione core can produce cyclohexanol derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexane-1,3-dione core can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2,6-dimethylphenol: Similar structure but lacks the cyclohexane-1,3-dione core.

    5-(4-Methoxy-2,6-dimethylphenyl)cyclohexane-1,3-dione: Similar structure with a methoxy group instead of a benzyloxy group.

Uniqueness

5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione is unique due to the presence of both the benzyloxy group and the cyclohexane-1,3-dione core, which confer distinct chemical and biological properties

Properties

CAS No.

88311-29-9

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

5-(2,6-dimethyl-4-phenylmethoxyphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C21H22O3/c1-14-8-20(24-13-16-6-4-3-5-7-16)9-15(2)21(14)17-10-18(22)12-19(23)11-17/h3-9,17H,10-13H2,1-2H3

InChI Key

RZSFAAADKZKEOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2CC(=O)CC(=O)C2)C)OCC3=CC=CC=C3

Origin of Product

United States

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